

Optimal DRAQ7 Concentration for Imaging: Application Notes and Protocols

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Compound of Interest

Compound Name: **DRAQ7**

Cat. No.: **B1164519**

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Introduction

DRAQ7™ is a far-red fluorescent DNA dye that is highly advantageous for cellular imaging and analysis. Its utility lies in its impermeability to intact, live cells, making it an excellent probe for identifying dead or membrane-compromised cells.^[1] When the plasma membrane integrity is lost, **DRAQ7** enters the cell and intercalates with double-stranded DNA, emitting a strong fluorescent signal in the far-red spectrum.^{[2][3]} This characteristic allows for the clear distinction between live and dead cell populations in a variety of applications, including flow cytometry, fluorescence microscopy, and high-content screening (HCS).^{[4][5]}

One of the key advantages of **DRAQ7** is its spectral properties. With excitation maxima at approximately 599 nm and 644 nm and an emission maximum around 694 nm when bound to DNA, it is well-separated from commonly used fluorophores like GFP, FITC, and PE.^[6] This minimizes spectral overlap and the need for compensation in multicolor experiments. Furthermore, **DRAQ7** has been shown to be non-toxic to cells over extended periods, making it suitable for long-term, real-time viability assays.^{[2][5]}

These application notes provide detailed protocols and optimal concentration ranges for using **DRAQ7** in various imaging modalities.

Data Presentation: Recommended DRAQ7 Concentrations and Incubation Parameters

The optimal concentration of **DRAQ7** can vary depending on the cell type, cell density, and specific application. Below are summarized guidelines for different imaging techniques. It is always recommended to perform a titration to determine the optimal concentration for your specific experimental conditions.[\[3\]](#)[\[6\]](#)

Table 1: DRAQ7 Concentration and Incubation Times for Flow Cytometry

Application	Cell Type	Recommended DRAQ7 Concentration	Incubation Time	Incubation Temperature	Reference
Viability Analysis (Live Cells)	Suspension Cells	1 - 3 μ M	5 - 10 minutes	Room Temperature or 37°C	[3] [6]
Adherent Cells (in suspension)		3 μ M	10 minutes	Room Temperature or 37°C	[4] [7]
Apoptosis Evaluation (in conjunction with other markers like Annexin V)	Suspension Cells	3 μ M	10 minutes	Room Temperature or 37°C	[4] [7]
DNA Content Analysis (Fixed Cells)	Various	20 μ M	5 - 15 minutes	Room Temperature	[6]
Real-time Viability Assay	Various	3 μ M (in culture medium)	Continuous	37°C	[5]

Table 2: DRAQ7 Concentration and Incubation Times for Fluorescence Microscopy and High-Content Screening (HCS)

Application	Cell Type	Recommended DRAQ7 Concentration	Incubation Time	Incubation Temperature	Reference
Dead Cell Staining (Live Cultures)	Adherent or Suspension Cells	3 - 10 μ M	15 - 30 minutes	Room Temperature or 37°C	[2][7]
Nuclear Counterstain (Fixed and Permeabilized Cells)	Adherent or Suspension Cells	5 - 20 μ M	5 - 30 minutes	Room Temperature	[5][6]
Real-time Cytotoxicity/Viability	Adherent or Suspension Cells	3 μ M (in culture medium)	Continuous	37°C	[5]

Experimental Protocols

Protocol 1: Dead Cell Identification in Suspension Cells by Flow Cytometry

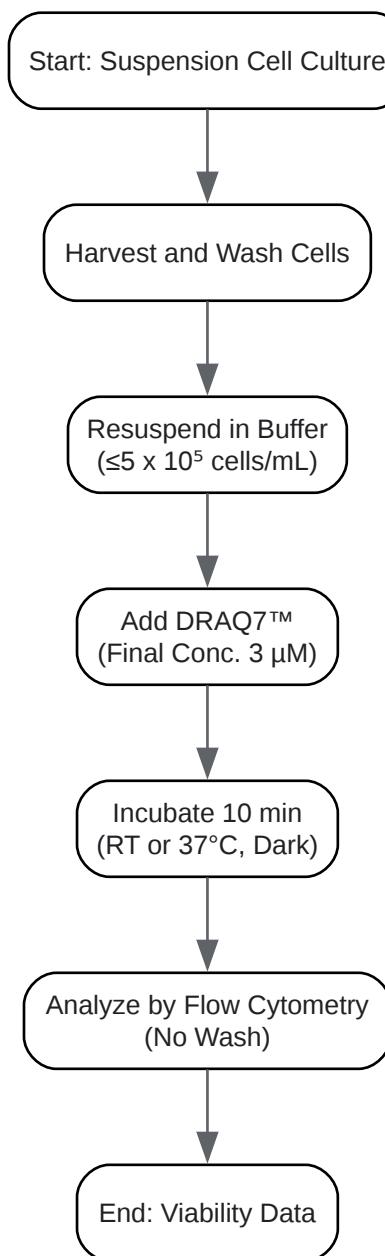
This protocol outlines the steps for identifying non-viable cells in a suspension culture.

Materials:

- Cell suspension
- Phosphate-Buffered Saline (PBS) or other suitable buffer
- **DRAQ7™** (0.3 mM stock solution)
- Flow cytometer

Procedure:

- Harvest and wash the cells, then resuspend them in PBS or an appropriate buffer at a concentration of $\leq 5 \times 10^5$ cells/mL.[4][7]
- For each 0.5 mL of cell suspension, add 5 μ L of the 0.3 mM **DRAQ7™** stock solution to achieve a final concentration of 3 μ M.[4][7]
- Gently mix the cell suspension by pipetting.
- Incubate for 10 minutes at room temperature or 37°C, protected from light.[4][7] Staining is accelerated at 37°C.[7]
- Analyze the cells directly on a flow cytometer without any washing steps.[7] Excite with a 488 nm, 561 nm, or 633/647 nm laser and collect emission using a long-pass filter at >665 nm.[3]



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Flow Cytometry Workflow for Dead Cell Identification.

Protocol 2: Nuclear Counterstaining of Fixed and Permeabilized Adherent Cells for Fluorescence Microscopy

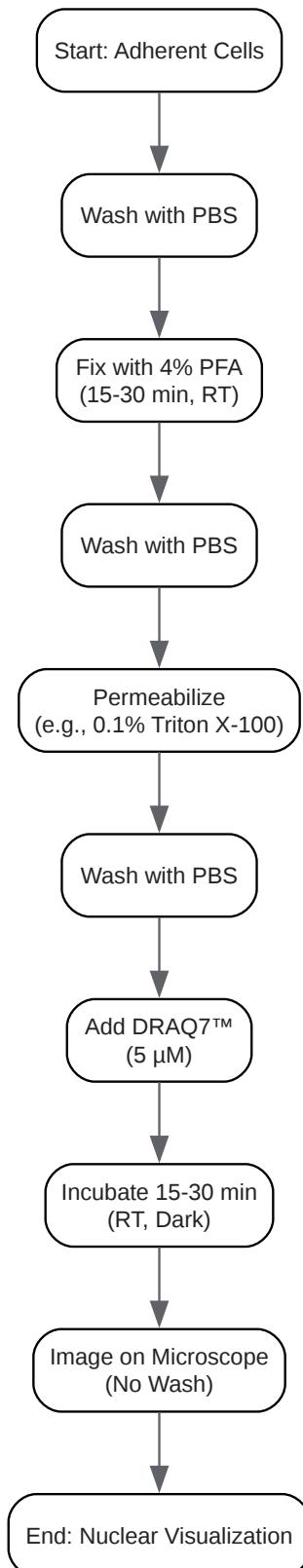
This protocol is for visualizing the nuclei of fixed and permeabilized cells grown on coverslips or in imaging plates.

Materials:

- Adherent cells on coverslips or imaging plates
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- **DRAQ7™** (0.3 mM stock solution)
- Fluorescence microscope

Procedure:

- Wash the cells twice with PBS.
- Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.[\[5\]](#)[\[7\]](#)
- Wash the cells three times with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
- Wash the cells three times with PBS.
- Dilute the **DRAQ7™** stock solution in PBS to a final working concentration of 5 μ M.[\[5\]](#)[\[7\]](#)
- Add the **DRAQ7™** working solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.[\[7\]](#)
- The cells can be imaged directly without a final wash step.[\[7\]](#) Use a 633 nm or 647 nm laser for excitation and a long-pass filter (e.g., 695LP or 715LP) for emission.[\[7\]](#)



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Microscopy Workflow for Nuclear Counterstaining.

Protocol 3: Real-Time Monitoring of Cell Viability

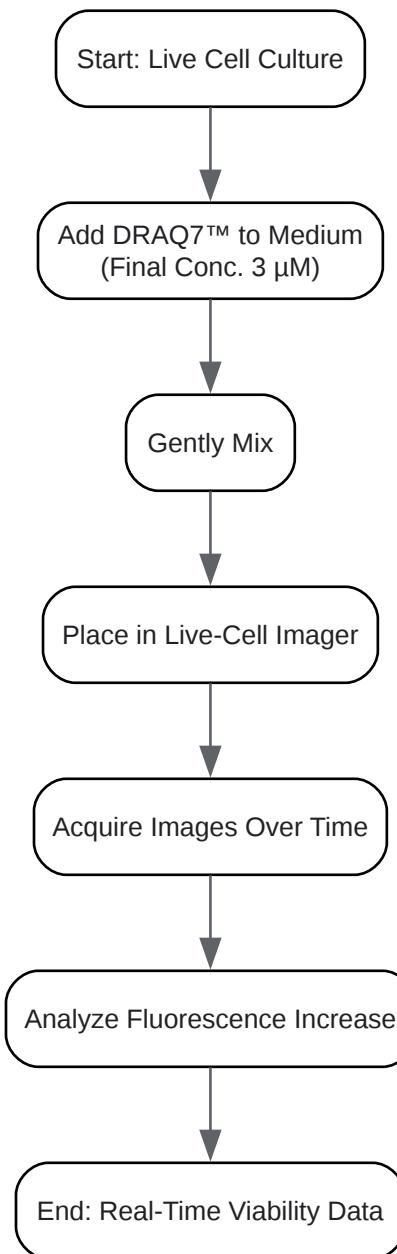
This protocol allows for the continuous monitoring of cell death in a live-cell imaging setup.

Materials:

- Cells in culture medium
- **DRAQ7™** (0.3 mM stock solution)
- Live-cell imaging system (incubated microscope or plate reader)

Procedure:

- Prepare your cells for the experiment in their normal culture medium.
- Add **DRAQ7™** directly to the culture medium to a final concentration of 3 μ M.^[5] For long-term assays (several days), a concentration range of 1.0 - 1.5 μ M can also be effective.^[8]
- Mix gently to ensure even distribution of the dye.
- Place the cells in the live-cell imaging system and begin image acquisition. No washing is necessary.
- Monitor the increase in far-red fluorescence over time as an indicator of cell death.



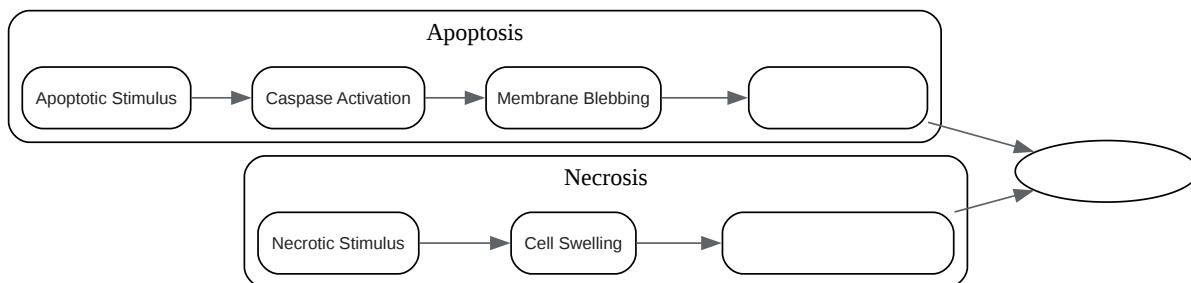
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Workflow for Real-Time Cell Viability Monitoring.

Signaling Pathway Context: Apoptosis and Necrosis Detection

DRAQ7 is a valuable tool for studying programmed cell death (apoptosis) and necrosis. In the context of these pathways, **DRAQ7** identifies cells in the later stages of apoptosis or those that

have undergone necrosis, both of which are characterized by a loss of plasma membrane integrity.



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DRAQ7 Staining in the Context of Cell Death Pathways.

Concluding Remarks

DRAQ7 is a versatile and robust far-red fluorescent dye for the identification of dead and membrane-compromised cells. Its ease of use, compatibility with other fluorophores, and suitability for both endpoint and real-time assays make it an invaluable tool for researchers in various fields. By following the recommended concentrations and protocols provided in these application notes, scientists can achieve reliable and reproducible results in their imaging experiments. As with any reagent, optimization for specific cell types and experimental conditions is encouraged to ensure the highest quality data.

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